8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 1,4-benzodioxane-2-carboxylic acid methyl ester with an appropriate amine under controlled conditions . The reaction is catalyzed by engineered enzymes such as Candida antarctica lipase B, which facilitates the kinetic resolution of the substrate . Optimal conditions for this reaction include a temperature of 30°C and the use of 20% n-butanol as a cosolvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalysts and enzymatic processes is a promising approach for large-scale synthesis due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors and adrenergic receptors, influencing various physiological processes . The compound’s structure allows it to modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxane: Known for its use in medicinal chemistry and its biological activities.
1,4-Benzodioxane-2-carboxylic acid: A precursor in the synthesis of various derivatives.
Uniqueness
This compound is unique due to its specific amino substitution, which imparts distinct biological activities and chemical reactivity compared to other benzodioxine derivatives .
Properties
IUPAC Name |
5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTABMOKHKASXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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